molecular formula B2H4O4 B082485 Tetrahydroxydiboron CAS No. 13675-18-8

Tetrahydroxydiboron

Cat. No.: B082485
CAS No.: 13675-18-8
M. Wt: 89.66 g/mol
InChI Key: SKOWZLGOFVSKLB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydroxydiboron, also known as Bis-boric Acid or THDB, is a versatile reagent used in various chemical reactions . Its primary targets include a wide variety of aryl and heteroaryl substrates . It is used in borylation reactions, hydrogenation, catalysis, radical reactions, and H2 generation .

Mode of Action

This compound interacts with its targets through several mechanisms. It serves as a borylation agent, introducing boron atoms into organic molecules . It also acts as a reductant, including in transfer hydrogenation reactions . In the presence of a palladium catalyst, it can transfer hydrogen atoms from water across unsaturated carbon-carbon bonds . Furthermore, it can generate radicals and produce H2 from water upon hydrolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a borylation agent and a source of hydrogen. Borylation reactions are crucial in organic chemistry, particularly in the synthesis of boronic acids . The hydrogen generated from this compound can be used in various reduction reactions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known to be a solid substance that is very soluble in water . This solubility suggests that it could be readily absorbed and distributed in an aqueous environment.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For instance, in borylation reactions, it introduces boron atoms into organic molecules, altering their structure and properties . When used as a reductant, it can reduce other compounds, changing their oxidation state .

Action Environment

Environmental factors can influence the action of this compound. For example, its ability to generate hydrogen from water suggests that the presence and quality of water could impact its efficacy . Additionally, the temperature can affect its stability and reactivity. When heated to over 90 °C, this compound dehydrates to a polymeric boron (II) oxide .

Preparation Methods

The synthesis of tetrahydroxydiboron involves several steps:

The overall reaction can be summarized as: [ 2 BCl₃ + 2 Na + 4 H₂O \rightarrow B₂(OH)₄ + 2 NaCl + 4 HCl ]

Chemical Reactions Analysis

Properties

IUPAC Name

hypoboric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOWZLGOFVSKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450702
Record name Tetrahydroxydiboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13675-18-8
Record name Diboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13675-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diboron tetrahydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxydiboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydroxydiborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIBORON TETRAHYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q7FO865W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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